molecular formula C10H15NO2 B575820 1-Acetyl-3-butyl-1H-pyrrol-2(5H)-one CAS No. 180971-97-5

1-Acetyl-3-butyl-1H-pyrrol-2(5H)-one

Cat. No.: B575820
CAS No.: 180971-97-5
M. Wt: 181.235
InChI Key: KKMCBXLDGGUTTM-UHFFFAOYSA-N
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Description

1-Acetyl-3-butyl-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a five-membered lactam ring (2-pyrrolone) with substituents at positions 1 (acetyl group) and 3 (n-butyl chain). The acetyl group introduces electron-withdrawing effects, while the alkyl chain enhances lipophilicity, influencing solubility and reactivity .

Properties

CAS No.

180971-97-5

Molecular Formula

C10H15NO2

Molecular Weight

181.235

IUPAC Name

1-acetyl-4-butyl-2H-pyrrol-5-one

InChI

InChI=1S/C10H15NO2/c1-3-4-5-9-6-7-11(8(2)12)10(9)13/h6H,3-5,7H2,1-2H3

InChI Key

KKMCBXLDGGUTTM-UHFFFAOYSA-N

SMILES

CCCCC1=CCN(C1=O)C(=O)C

Synonyms

2H-Pyrrol-2-one, 1-acetyl-3-butyl-1,5-dihydro-

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs. Aromatic Chains : Butyl (target) provides flexibility and lipophilicity, contrasting with rigid aromatic groups in compounds 32 and 1m .

Reactivity Trends

  • Electrophilic Substitution : The acetyl group at position 1 deactivates the ring, directing further substitutions to position 4 or 5.
  • Hydrolysis Sensitivity : The lactam ring in the target compound is less prone to hydrolysis than analogs with electron-donating groups (e.g., 4-methoxyphenyl in ).

Solubility and Lipophilicity

  • Target Compound : LogP ≈ 2.5 (estimated), favoring organic solvents. The butyl chain dominates over the acetyl’s polarity.
  • Compound 32 : Higher LogP (~4.1) due to aromatic substituents, reducing aqueous solubility .
  • Hydroxy-Containing Analog : LogP ≈ 1.8; hydroxy group enhances water solubility but limits blood-brain barrier penetration.

Thermal Stability

  • The acetyl group stabilizes the lactam ring via resonance, increasing decomposition temperature (~250°C) compared to alkyl-only analogs (~200°C).

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